molecular formula C17H19N3O3 B3011259 N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 2034447-63-5

N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B3011259
CAS No.: 2034447-63-5
M. Wt: 313.357
InChI Key: VJLWKIDTAHRLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 2034447-63-5) is a complex heterocyclic compound of significant interest in medicinal chemistry research. It features a unique fused-ring system that combines isochroman and pyrazolo-oxazine scaffolds, with a molecular formula of C17H19N3O3 and a molecular weight of 313.35 g/mol . The compound's structure is characterized by its carboxamide linker, which enhances its potential for protein binding, and an isochromane moiety that contributes to a modulated lipophilicity, potentially favoring bioavailability . This specific structural configuration grants the molecule notable stability and makes it a promising candidate for research as a selective inhibitor, particularly in the exploration of targeted enzymatic receptors . Preliminary scientific assessments suggest its potential applicability in neurological and oncological research fields, owing to its hypothesized interaction with specific cellular signaling pathways . The compound is offered with a purity of 90% or higher and is intended for research purposes exclusively. This product is not designed for human therapeutic applications or veterinary use. All necessary handling protocols for organic compounds of unknown toxicity should be followed.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(15-10-19-20-6-3-7-22-17(15)20)18-9-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,10,14H,3,6-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLWKIDTAHRLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, focusing on its anticancer and immunomodulatory properties.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2034319-78-1
Molecular FormulaC17H19N3O3
Molecular Weight313.35 g/mol

Synthesis

The synthesis of this compound involves the reaction of isochroman derivatives with pyrazolo[5,1-b][1,3]oxazine intermediates. The reaction conditions typically include the use of specific catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant anticancer properties. In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that these compounds can inhibit cell proliferation and induce apoptosis.

For instance:

  • Cytotoxicity Testing : Compounds were evaluated for cytotoxic effects on A549 lung cancer cells. Results indicated a concentration-dependent inhibition of cell viability with notable IC50 values.
CompoundIC50 (µM)Cell Line
SCM525A549
SCM930A549

Immunomodulatory Effects

The immunomodulatory activity of N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has also been investigated. The compound demonstrated the ability to modulate lymphocyte proliferation in vitro.

In studies assessing lymphocyte response to mitogens:

  • Lymphocyte Proliferation : The compounds showed varying degrees of suppressive activity on PHA-induced proliferation of human peripheral blood mononuclear cells (PBMCs).
CompoundSuppression (%) at 50 µM
SCM569.8
SCM960.7

The mechanism by which N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exerts its biological effects is hypothesized to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
  • Caspase Activation : Induction of apoptosis through caspase cascade activation has been observed in related pyrazolo compounds.

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo derivatives in treating various cancers and modulating immune responses:

  • Case Study on MCF-7 Cells : Treatment with pyrazolo derivatives resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Immunosuppressive Activity : In a clinical context involving autoimmune disorders, compounds similar to N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine were administered to patients showing reduced lymphocyte counts and improved clinical outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[5,1-b][1,3]oxazine scaffold serves as a versatile pharmacophore. Key structural differences among analogs lie in the substituents attached to the carboxamide or sulfonamide groups, which influence solubility, target affinity, and safety profiles.

Table 1: Structural Comparison of Pyrazolo-Oxazine Derivatives
Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Functional Modifications
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Isochroman-3-ylmethyl C₁₇H₁₉N₃O₃ 313.35 Lipophilic isochroman group
N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM) 4-Fluorobenzyl C₁₄H₁₄FN₃O₂ 283.28 Fluorinated aromatic substituent
N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Phenethyl C₁₅H₁₇N₃O₂ 271.31 Simple aromatic extension
GDC-2394 (sulfonamide derivative) Sulfonamide-linked indacenyl group C₂₄H₂₇N₅O₄S 489.57 Sulfonamide with basic amine for solubility

Sources:

Pharmacological Activity and Target Affinity

  • GDC-2394 : A sulfonamide derivative optimized for NLRP3 inhibition. Its introduction of a basic amine improved solubility, addressing precipitation-related renal toxicity observed in earlier analogs. It exhibits an IC₅₀ of 0.6 nM for NLRP3 inhibition and >100-fold selectivity over other inflammasomes .
  • Isochroman-3-ylmethyl derivative : The isochroman group introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility compared to smaller substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.